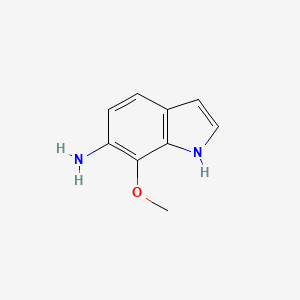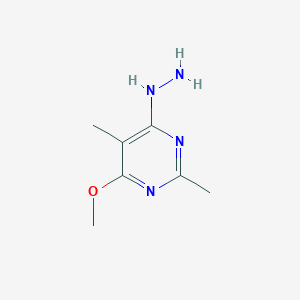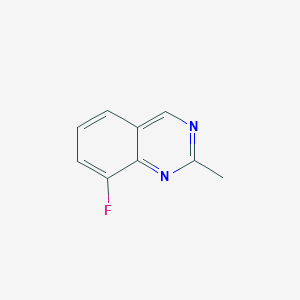![molecular formula C11H8N2 B11917321 3aH-Cyclopenta[b]quinoxaline CAS No. 34852-19-2](/img/structure/B11917321.png)
3aH-Cyclopenta[b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3aH-Cyclopenta[b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3aH-Cyclopenta[b]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted o-phenylenediamines with aromatic 1,2-diketones in the presence of catalysts such as titanium silicate-1 (TS-1) in methanol at room temperature . This method is efficient and scalable, providing high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3aH-Cyclopenta[b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, tetrahydroquinoxalines, and other functionalized derivatives .
Scientific Research Applications
3aH-Cyclopenta[b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3aH-Cyclopenta[b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific kinases or enzymes involved in cellular processes, leading to its observed biological effects. The compound’s structure allows it to interact with various molecular pathways, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Quinoxaline: A benzopyrazine system with similar biological activities.
Cinnoline: Another nitrogen-containing heterocycle with comparable applications.
Quinazoline: Known for its use in medicinal chemistry and drug development.
Uniqueness: 3aH-Cyclopenta[b]quinoxaline stands out due to its fused cyclopentane ring, which imparts unique structural and electronic properties. This distinct feature enhances its potential in various applications, particularly in the development of novel therapeutic agents and advanced materials .
Properties
CAS No. |
34852-19-2 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
9aH-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-7,10H |
InChI Key |
HOFUXMFPXLLHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3C=CC=C3N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol](/img/structure/B11917254.png)



![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)

![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)



